

INY-03-041: A Pan-AKT Degrader for Targeted Cancer Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. While numerous small molecule inhibitors targeting AKT have been developed, their clinical efficacy has been hampered by issues such as incomplete target inhibition and feedback activation loops. Targeted protein degradation has emerged as a promising alternative strategy. This whitepaper provides a comprehensive technical overview of INY-03-041, a potent and selective pan-AKT degrader. INY-03-041 is a Proteolysis Targeting Chimera (PROTAC) that leverages the cell's own ubiquitin-proteasome system to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for the characterization of INY-03-041, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to INY-03-041

INY-03-041 is a heterobifunctional molecule designed to induce the degradation of AKT proteins. It is composed of three key moieties:

An AKT Targeting Ligand: The ATP-competitive pan-AKT inhibitor, GDC-0068 (Ipatasertib),
 which binds to the kinase domain of AKT1, AKT2, and AKT3.



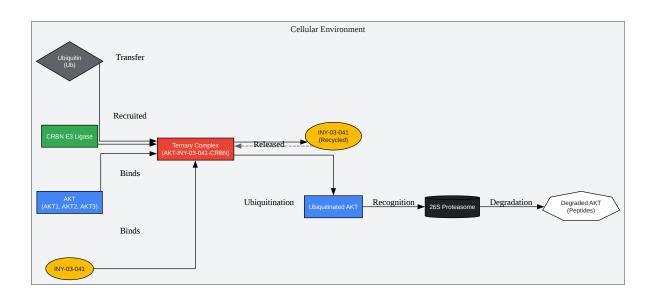
- An E3 Ubiquitin Ligase Ligand: Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.
- A Linker: A chemical linker that connects the AKT inhibitor and the E3 ligase ligand, facilitating the formation of a ternary complex between AKT and CRBN.

By bringing AKT and the CRBN E3 ligase into close proximity, **INY-03-041** triggers the ubiquitination and subsequent degradation of AKT by the 26S proteasome. This event-driven, catalytic mechanism of action offers several potential advantages over traditional inhibition, including the potential for more profound and durable target suppression.

Mechanism of Action

The mechanism of action of **INY-03-041** follows the canonical PROTAC pathway, as illustrated in the diagram below.





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Caption: Mechanism of action of INY-03-041 as a pan-AKT degrader.

Quantitative Data

The following tables summarize the key quantitative data for INY-03-041.

Table 1: In Vitro Inhibitory Activity of INY-03-041



Target	IC50 (nM)
AKT1	2.0
AKT2	6.8
AKT3	3.5

IC50 values represent the concentration of **INY-03-041** required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Cellular Degradation and Anti-proliferative

Activity of INY-03-041

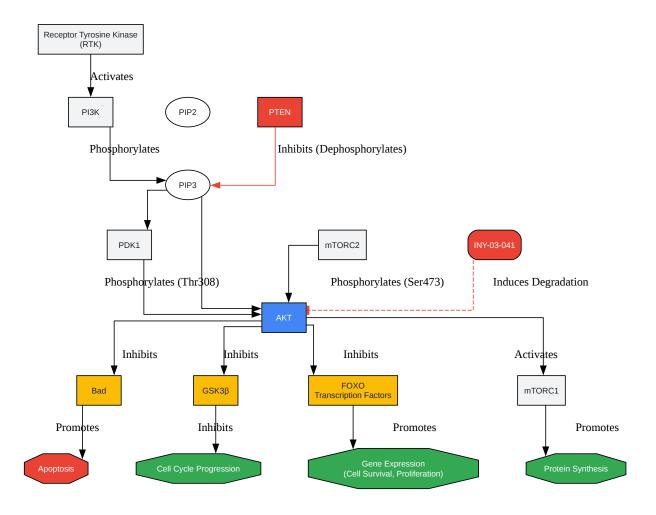
Cell Line	Cancer Type	Key Genetic Features	DC50 (nM)	Dmax (%)	GR50 (nM)
MDA-MB-468	Triple- Negative Breast Cancer	PTEN null	~100-250	>90	Not Reported
ZR-75-1	Breast Cancer	PIK3CA mutant	Not Reported	Not Reported	16
T47D	Breast Cancer	PIK3CA mutant	Not Reported	Not Reported	Not Reported
LNCaP	Prostate Cancer	PTEN null	Not Reported	Not Reported	Not Reported
MCF-7	Breast Cancer	PIK3CA mutant	Not Reported	Not Reported	Not Reported
HCC1937	Breast Cancer	PTEN proficient	Not Reported	Not Reported	Not Reported

DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. GR50 is the concentration required to inhibit 50% of the cell growth rate.



Signaling Pathway

INY-03-041 targets a central node in a critical signaling pathway for cell survival and proliferation. The diagram below illustrates the PI3K/AKT pathway and the point of intervention by **INY-03-041**.





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Caption: The PI3K/AKT signaling pathway and the intervention by INY-03-041.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize INY-03-041.

Western Blotting for AKT Degradation

This protocol is designed to assess the dose- and time-dependent degradation of AKT isoforms upon treatment with **INY-03-041**.

Materials:

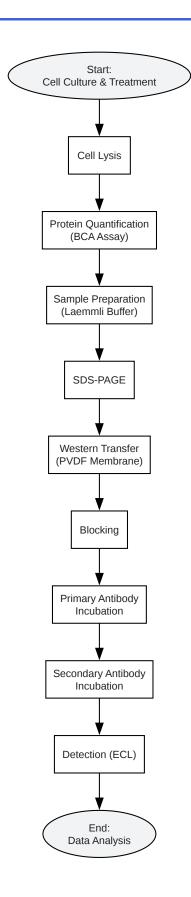
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-phospho-AKT
 (Ser473), anti-phospho-AKT (Thr308), and a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system



Procedure:

- Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere
 overnight. Treat cells with various concentrations of INY-03-041 or vehicle control (e.g.,
 DMSO) for the desired time points.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
- Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.





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Caption: Experimental workflow for Western Blotting analysis.



Cell Viability (MTS) Assay

This protocol is used to determine the effect of INY-03-041 on cell proliferation and viability.

Materials:

- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of INY-03-041 or vehicle control.
- Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
- MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
- Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GR50 value.

Immunoprecipitation (IP) for Ternary Complex Formation

This protocol can be adapted to demonstrate the **INY-03-041**-dependent interaction between AKT and CRBN.

Materials:



- Cell lysis buffer (non-denaturing, e.g., Triton-based) with protease and phosphatase inhibitors
- Antibodies for immunoprecipitation (e.g., anti-AKT or anti-CRBN)
- Protein A/G magnetic beads
- Wash buffer
- · Elution buffer
- Western blotting reagents (as described in section 5.1)

Procedure:

- Cell Treatment and Lysis: Treat cells with INY-03-041 or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
- Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
- Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
- Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using elution buffer.
- Western Blot Analysis: Analyze the eluates by western blotting using antibodies against the interaction partners (e.g., blot for CRBN if AKT was immunoprecipitated, and vice versa).

Conclusion

INY-03-041 represents a significant advancement in the targeted therapy of AKT-driven cancers. As a pan-AKT degrader, it offers a distinct and potentially more efficacious mechanism of action compared to traditional small molecule inhibitors. The data presented in this







whitepaper highlight its potency and selectivity in degrading all three AKT isoforms, leading to enhanced anti-proliferative effects in cancer cell lines. The detailed experimental protocols provided herein will serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of **INY-03-041** and other targeted protein degraders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and clinical utility of this promising new agent.

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